molecular formula C14H13N3O4S2 B13883183 Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13883183
M. Wt: 351.4 g/mol
InChI Key: FWAAMKNAKHPYAJ-UHFFFAOYSA-N
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Description

Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen This particular compound features a thieno[3,2-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative and a thiophene derivative. The reaction is often catalyzed by a base, such as potassium carbonate, and carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using a reagent like methanesulfonyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction involving a suitable carboxylic acid derivative and methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery and development.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of the methylsulfonyl group, which enhances its chemical reactivity and potential for diverse applications. Additionally, the combination of the thieno[3,2-d]pyrimidine core with the pyrrole moiety provides a distinct structural framework that can interact with a wide range of biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H13N3O4S2/c1-17-6-4-5-8(17)10-11-9(22-12(10)13(18)21-2)7-15-14(16-11)23(3,19)20/h4-7H,1-3H3

InChI Key

FWAAMKNAKHPYAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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